[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate
Description
Chemical Structure and Synthesis [(3Z)-4-(Methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate is a sulfur-containing heterocyclic compound featuring a 1lambda6-thiolan (thiolane sulfone) core. Its structure includes a (Z)-configured imine linkage, a methylsulfanyl substituent at position 4, and a carbamate group connected to a para-methyl-substituted phenyl ring. The compound’s synthesis likely involves multi-step reactions, such as nucleophilic additions, cyclization, and carbamate formation, analogous to methods described for related thiolan derivatives .
Properties
IUPAC Name |
[(Z)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-9-3-5-10(6-4-9)14-13(16)19-15-11-7-21(17,18)8-12(11)20-2/h3-6,12H,7-8H2,1-2H3,(H,14,16)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWPVVWLRXJSOL-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C2CS(=O)(=O)CC2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)O/N=C\2/CS(=O)(=O)CC2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties
- Functional Groups : The molecule contains a sulfone (1,1-dioxo), thioether (methylsulfanyl), carbamate, and imine group.
- Spectral Data :
- IR : Expected absorption bands include νS=O (~1300–1350 cm⁻¹), νC=S (~1240–1260 cm⁻¹), and νC=O (~1680–1700 cm⁻¹) for the carbamate group, consistent with structurally similar compounds .
- NMR : The (Z)-configuration of the imine group would result in distinct chemical shifts for the adjacent protons and carbons, as observed in analogous triazole-thiones .
Structural Analogues: Nitrophenyl Derivative
Compound: [(3E)-4-(Methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate (CAS 325854-22-6)
- Key Differences :
- Substituent : The para-nitro group (electron-withdrawing) replaces the para-methyl group (electron-donating) on the phenyl ring.
- Configuration : The (E)-isomer differs in spatial arrangement compared to the (Z)-isomer of the target compound.
- Solubility: Nitro substituents reduce solubility in non-polar solvents compared to methyl groups.
- Applications : Nitrophenyl carbamates are often used as intermediates in agrochemicals or pharmaceuticals, whereas methylphenyl derivatives may prioritize stability .
Sulfonylurea Herbicides
Compounds : Triflusulfuron methyl, Metsulfuron methyl ()
- Structural Comparison :
- Core : Sulfonylureas feature a triazine ring linked to a sulfonylurea bridge, unlike the thiolan sulfone-carbamate structure of the target compound.
- Functional Groups : Sulfonylureas lack imine and thioether groups but share sulfone and carbamate moieties.
- Synthesis : Sulfonylureas are synthesized via condensation of sulfonamides with triazine derivatives, differing from the thiolan-based pathways of the target compound .
- Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s bioactivity (if any) remains uncharacterized but may involve sulfur-mediated redox interactions.
Triazole-Thiones and Triazole Derivatives
Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
- Structural Comparison :
- Core : Triazole-thiones vs. thiolan sulfone-imine-carbamate.
- Substituents : Triazoles feature aryl sulfones and fluorine substituents, whereas the target compound has a simpler carbamate-linked phenyl group.
- Tautomerism : Triazole-thiones exist in thione-thiol tautomeric equilibrium, while the target compound’s imine group lacks such tautomerism .
- Spectral Data :
Data Tables
Table 1: Functional Group Comparison
| Compound | Sulfone | Thioether | Carbamate | Imine |
|---|---|---|---|---|
| Target Compound | Yes | Yes | Yes | Yes |
| Nitrophenyl Analog (CAS 325854-22-6) | Yes | Yes | Yes | Yes |
| Metsulfuron Methyl | Yes | No | Yes | No |
| Triazole-Thione [7–9] () | Yes | No | No | No |
Table 2: Spectral Data Comparison
Q & A
Q. What are the optimal synthetic routes for [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1λ⁶-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate?
The synthesis typically involves multi-step reactions, starting with the formation of the thiolan ring followed by carbamate coupling. Key steps include:
- Ring formation : Cyclization of sulfonyl precursors under reflux with solvents like methanol or DMF.
- Coupling reactions : Use of palladium or copper catalysts for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the p-tolylcarbamate group .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products. Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading .
Q. How is structural integrity confirmed during synthesis?
Characterization relies on:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration at the thiolan-3-ylidene group) .
- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if available): Resolves absolute configuration and crystal packing .
Q. What solvents and reaction conditions are critical for stabilizing the Z-isomer?
Non-polar solvents (e.g., toluene) at low temperatures (0–5°C) favor the Z-isomer by minimizing thermal isomerization. Microwave-assisted synthesis can enhance stereochemical control in some cases .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
- Compound purity : Trace impurities (>95% purity required for reliable IC₅₀ values) .
- Solubility : Use of DMSO vs. aqueous buffers affects bioavailability. Mitigation strategies include orthogonal assays (e.g., SPR, ITC) and rigorous QC via HPLC .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or kinases (e.g., EGFR).
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., methylsulfanyl vs. ethylsulfanyl) with activity .
Q. How does the methylsulfanyl group influence metabolic stability?
- In vitro assays : Liver microsome studies (human/rat) show methylsulfanyl reduces oxidative degradation compared to unsubstituted analogs.
- Metabolite ID : LC-MS/MS identifies sulfoxide and sulfone derivatives as primary metabolites .
- CYP inhibition : Screening against CYP3A4/2D6 reveals moderate inhibition (IC₅₀ >10 µM) .
Q. What strategies address low aqueous solubility in pharmacological assays?
- Formulation : Use of cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles improves solubility by 5–10-fold .
- Prodrug design : Phosphate ester derivatives enhance bioavailability in pharmacokinetic studies .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values against the same enzyme?
- Enzyme source : Recombinant vs. native enzymes may have differing cofactor requirements.
- Assay conditions : ATP concentration (e.g., 1 mM vs. 10 µM) in kinase assays alters inhibition potency .
- Statistical rigor : Replicate experiments (n ≥ 3) with error bars reduce false positives .
Comparative Studies
Q. How does this compound compare to structural analogs in activity?
Stability and Degradation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
